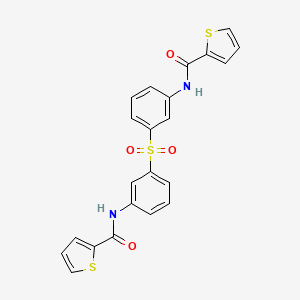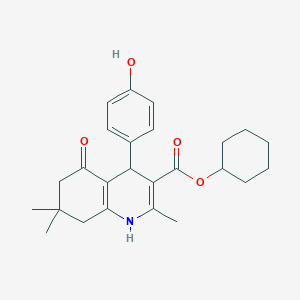
N,N'-(sulfonyldi-3,1-phenylene)di(2-thiophenecarboxamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(sulfonyldi-3,1-phenylene)di(2-thiophenecarboxamide), commonly known as DTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DTT is a sulfonamide-based compound that has been used in various biological studies, particularly in the field of biochemistry.
作用機序
DTT works by breaking the disulfide bonds in proteins, which results in the reduction of the protein's tertiary and quaternary structure. This reduction allows for the study of the protein's primary and secondary structure, which can provide valuable insights into the protein's function.
Biochemical and Physiological Effects:
DTT has been shown to have several biochemical and physiological effects. It has been shown to increase the solubility of proteins, which can make them easier to work with in the laboratory. DTT has also been shown to protect proteins from oxidation and denaturation, which can be beneficial in certain experiments.
実験室実験の利点と制限
One of the main advantages of using DTT in lab experiments is its ability to break disulfide bonds in proteins. This property makes it an essential tool in protein biochemistry and allows for the study of the protein's primary and secondary structure. However, DTT can also have limitations in certain experiments. It has been shown to interfere with some protein assays, and its reducing properties can interfere with the activity of some enzymes.
将来の方向性
There are several future directions for the use of DTT in scientific research. One area of interest is the study of protein folding and unfolding, which can provide valuable insights into the function of proteins. DTT can also be used in the development of new drugs and therapies, particularly in the treatment of diseases that involve the misfolding of proteins. Additionally, DTT can be used in the development of new diagnostic tools for the detection of protein-related diseases.
Conclusion:
In conclusion, DTT is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is an effective reducing agent that can break the disulfide bonds in proteins, which makes it an essential tool in protein biochemistry. DTT has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the use of DTT in scientific research, particularly in the study of protein folding and unfolding and the development of new drugs and therapies.
合成法
The synthesis of DTT involves the reaction of 3,1-phenylenediamine with 2-thiophenecarboxylic acid followed by the addition of sulfuryl chloride. The resulting compound is then treated with ammonia to produce DTT. The synthesis of DTT is a relatively simple process and can be achieved using standard laboratory equipment.
科学的研究の応用
DTT has been extensively used in scientific research due to its unique properties. It is an effective reducing agent that can break the disulfide bonds in proteins, which makes it an essential tool in protein biochemistry. DTT has been used to study the structure and function of proteins, as well as to investigate the folding and unfolding of proteins.
特性
IUPAC Name |
N-[3-[3-(thiophene-2-carbonylamino)phenyl]sulfonylphenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S3/c25-21(19-9-3-11-29-19)23-15-5-1-7-17(13-15)31(27,28)18-8-2-6-16(14-18)24-22(26)20-10-4-12-30-20/h1-14H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZQJHZPJLLEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC=CS3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(sulfonyldibenzene-3,1-diyl)dithiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopentyl-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B5142214.png)
![4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile](/img/structure/B5142220.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5142221.png)
![5-(2-nitrophenyl)-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5142227.png)

![2-(allylthio)-4-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5142242.png)


![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B5142265.png)
![4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5142268.png)
![5,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5142270.png)

![1-[2-(allyloxy)benzyl]-3-methylpiperidine](/img/structure/B5142300.png)
![ethyl 3-{4-[(4-bromobenzoyl)amino]phenyl}-2-cyano-3-oxopropanoate](/img/structure/B5142304.png)